molecular formula C20H23IN2 B12626209 1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide

1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide

Cat. No.: B12626209
M. Wt: 418.3 g/mol
InChI Key: YTSGLXYOUHRFHT-UHFFFAOYSA-M
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Description

1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the ethyl and methyl groups. The final step involves the addition of the pyridinium moiety and the iodide ion. Common reagents used in these reactions include phenylhydrazine hydrochloride, methanesulfonic acid, and various alkylating agents .

Chemical Reactions Analysis

1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide undergoes several types of chemical reactions:

Scientific Research Applications

1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide can be compared with other indole derivatives:

Biological Activity

The compound 1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂I
  • Molecular Weight : Approximately 368.25 g/mol

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes. Key areas of interest include:

  • Anticancer Activity
    • Studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown inhibition of cell growth in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (A375-C5) .
  • Neuropharmacological Effects
    • Indole derivatives are often studied for their effects on the central nervous system. The compound may interact with serotonin receptors, which are crucial in mood regulation and anxiety disorders. The structure suggests potential agonist or antagonist activity at serotonin receptor subtypes .
  • Antimicrobial Properties
    • Some indole derivatives have demonstrated antimicrobial activity against a variety of pathogens. The presence of the pyridinium group may enhance the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against resistant strains .

The specific mechanism of action for this compound is not fully elucidated but is hypothesized to involve:

  • Receptor Binding : The compound may bind to specific neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell growth in MCF-7
NeuropharmacologicalPotential agonist/antagonist at serotonin receptors
AntimicrobialActivity against resistant strains

Case Study 1: Anticancer Efficacy

A study conducted on a series of indole derivatives showed that modifications at specific positions significantly enhanced anticancer activity. The tested compound exhibited low GI50 values across multiple cancer cell lines, suggesting potent anticancer properties.

Case Study 2: Neuropharmacological Assessment

Research evaluating the effects of similar indole compounds on serotonin receptors revealed that certain substitutions could either enhance or diminish receptor affinity, indicating a structure-dependent effect on neuropharmacological outcomes.

Properties

Molecular Formula

C20H23IN2

Molecular Weight

418.3 g/mol

IUPAC Name

1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide

InChI

InChI=1S/C20H23N2.HI/c1-5-22-16(3)18(19-14-15(2)6-9-20(19)22)8-7-17-10-12-21(4)13-11-17;/h6-14H,5H2,1-4H3;1H/q+1;/p-1

InChI Key

YTSGLXYOUHRFHT-UHFFFAOYSA-M

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)C)C=CC3=CC=[N+](C=C3)C)C.[I-]

Origin of Product

United States

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